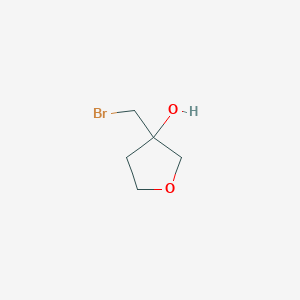
But-2-yn-1-ylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-yn-1-ylglycine is an organic compound with the molecular formula C6H9NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a but-2-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of But-2-yn-1-ylglycine typically involves the alkylation of glycine derivatives. One common method is the reaction of glycine with 1-bromo-2-butyne in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide. The reaction proceeds under nitrogen atmosphere to prevent oxidation and is followed by purification steps such as column chromatography to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: But-2-yn-1-ylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the alkyne carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is common.
Substitution: Nucleophiles like amines or thiols can react with the alkyne group in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
But-2-yn-1-ylglycine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of But-2-yn-1-ylglycine involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. This property is exploited in bioconjugation and labeling studies. Additionally, the compound can act as an inhibitor or substrate for specific enzymes, affecting biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Propargylglycine: Another glycine derivative with a propargyl group instead of but-2-yn-1-yl.
Allylglycine: Contains an allyl group instead of an alkyne.
Phenylglycine: Features a phenyl group attached to the glycine backbone.
Uniqueness: But-2-yn-1-ylglycine is unique due to its alkyne functionality, which imparts distinct reactivity and applications compared to its analogs. The presence of the alkyne group allows for specific reactions such as click chemistry, which are not possible with other glycine derivatives .
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
2-(but-2-ynylamino)acetic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-7-5-6(8)9/h7H,4-5H2,1H3,(H,8,9) |
Clave InChI |
LPWAPYNAXSFRFK-UHFFFAOYSA-N |
SMILES canónico |
CC#CCNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


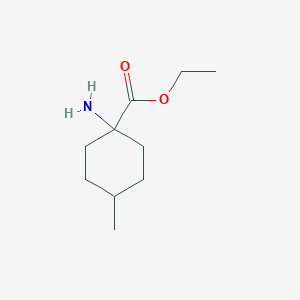
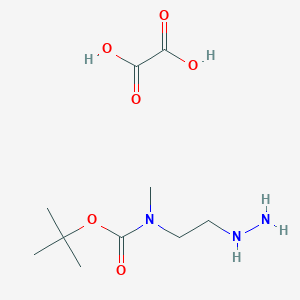
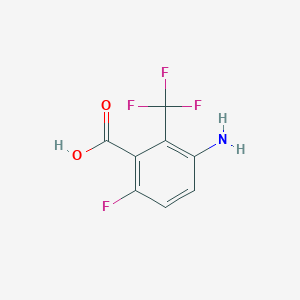
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-8-carboxylic acid](/img/structure/B13508907.png)
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)

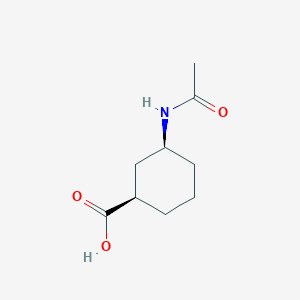
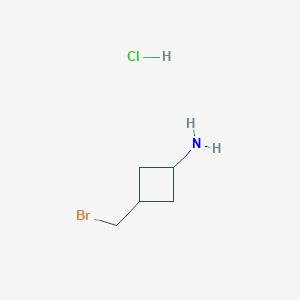
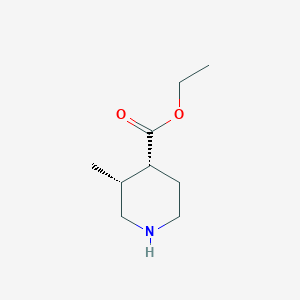
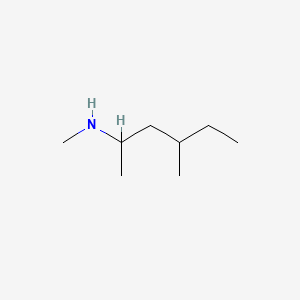
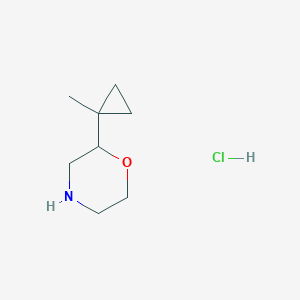
![6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol](/img/structure/B13508928.png)
![9-Hydroxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13508933.png)
